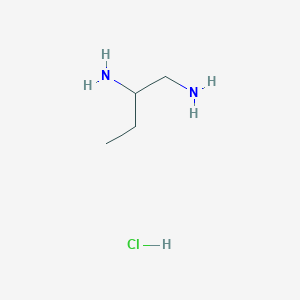

Butane-1,2-diamine hydrochloride

Description

Butane-1,2-diamine hydrochloride (CAS: 1179360-83-8) is a Boc-protected diamine derivative with the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of 224.73 g/mol . It is primarily utilized as a pharmaceutical intermediate due to its stability under synthetic conditions, facilitated by the tert-butoxycarbonyl (Boc) protecting group. The compound is stored at 2–8°C in an inert atmosphere to prevent degradation and reacts with nucleophiles or electrophiles in targeted synthesis workflows . Key hazards include skin/eye irritation and respiratory sensitization (H302, H315, H319, H332, H335) .

Properties

Molecular Formula |

C4H13ClN2 |

|---|---|

Molecular Weight |

124.61 g/mol |

IUPAC Name |

butane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C4H12N2.ClH/c1-2-4(6)3-5;/h4H,2-3,5-6H2,1H3;1H |

InChI Key |

WJGOVGSPFUEPQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between butane-1,2-diamine hydrochloride and analogous diamines:

Structural and Reactivity Differences

- Chain Length and Protection : Butane-1,2-diamine’s Boc group enhances stability during synthesis compared to unprotected ethane-1,2-diamine, which reacts rapidly with electrophiles like isocyanates . Propane-1,2-diamine (C3) offers intermediate steric effects, balancing reactivity and stability .

- Aromatic vs. Aliphatic: Benzene-1,2-diamine dihydrochloride’s aromaticity enables conjugation in colorimetric assays, unlike aliphatic butane derivatives .

Catalytic and Analytical Roles

Cyclohexane-1,2-diamine complexes exhibit superior enantioselectivity (>90% ee) in asymmetric hydrogenation compared to linear diamines, which lack stereochemical control . Benzene-1,2-diamine dihydrochloride’s oxidation to azobenzene derivatives underpins its role in spectrophotometric detection .

Q & A

Q. Q1. What are the optimal synthesis conditions for Butane-1,2-diamine hydrochloride to ensure high purity and yield?

this compound is typically synthesized via reductive amination of butanedione followed by HCl salt formation. Key parameters include:

- Temperature : 0–5°C during the amine protonation step to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity, while aqueous HCl is used for salt precipitation .

- Purification : Recrystallization in ethanol/water (3:1 v/v) improves purity (>98% by HPLC) .

Q. Q2. How does the hydrochloride salt form influence solubility and stability compared to the free base?

The hydrochloride salt increases water solubility due to ionic dissociation, making it preferable for biological assays. Stability studies show:

- pH dependence : Stable in acidic conditions (pH 2–4) but prone to decomposition at neutral/basic pH via dehydrohalogenation .

- Storage : Lyophilized samples retain integrity for >12 months at -20°C, while aqueous solutions degrade within weeks at 4°C .

Q. Q3. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm amine protonation and backbone structure (e.g., δ 2.7–3.1 ppm for CHNH) .

- HPLC-MS : Quantifies purity and detects byproducts like butane-1,4-diamine isomers .

- X-ray crystallography : Resolves hydrogen-bonding patterns in the crystal lattice .

Advanced Research Questions

Q. Q4. How can stereochemical resolution of this compound enantiomers be achieved?

Chiral resolution involves:

- Chiral derivatization : Use of (S)- or (R)-Mosher’s acid chloride to form diastereomers separable via reverse-phase HPLC .

- Enzymatic methods : Lipase-mediated kinetic resolution of racemic mixtures in biphasic systems (e.g., hexane/water) .

- Crystallization-induced asymmetric transformation : Seed crystals of a single enantiomer bias crystallization in supersaturated solutions .

Q. Q5. What mechanisms underpin its reactivity in nucleophilic substitution reactions?

The primary amine groups act as strong nucleophiles. Reaction pathways include:

- SN2 displacement : With alkyl halides (e.g., benzyl chloride) in DMF at 60°C, yielding N-alkylated derivatives .

- Metal coordination : Amines chelate transition metals (e.g., Cu), enabling catalytic applications in cross-coupling reactions .

- pH-dependent reactivity : Protonated amines show reduced nucleophilicity, necessitating buffered conditions (pH 7–9) for optimal activity .

Q. Q6. How can computational methods predict its binding affinity to biological targets?

- Molecular docking : Simulations using AutoDock Vina with homology-modeled receptors (e.g., G-protein-coupled receptors) identify binding pockets .

- QSAR modeling : Correlates substituent effects (e.g., methyl or halogen groups) with bioactivity using descriptors like logP and H-bond donor count .

- MD simulations : Trajectories >100 ns assess stability of ligand-receptor complexes in explicit solvent models .

Q. Q7. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Strict process controls : Monitor reaction pH (±0.1 units) and temperature (±1°C) during synthesis .

- Quality-by-design (QbD) : DOE approaches optimize parameters like solvent ratio and stirring rate for reproducibility .

- Bioassay standardization : Use internal reference compounds (e.g., histamine dihydrochloride) to normalize activity measurements .

Critical Analysis of Contradictions

- Synthetic yields : reports 70–80% yields using microwave-assisted synthesis, while cites 50–60% with traditional heating. This discrepancy highlights the need for energy-efficient methods .

- Biological activity : Some studies suggest antimicrobial potency (), whereas others emphasize neurotransmitter interactions (). Target specificity must be confirmed via knockout assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.